molecular formula C14H22N2O B13647396 2-amino-3-methyl-N-(1-phenylpropyl)butanamide

2-amino-3-methyl-N-(1-phenylpropyl)butanamide

Cat. No.: B13647396
M. Wt: 234.34 g/mol
InChI Key: SJKGDKJVMHLPIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-3-methyl-N-(1-phenylpropyl)butanamide is an organic compound with the molecular formula C14H22N2O This compound is characterized by the presence of an amide group, an amino group, and a phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-methyl-N-(1-phenylpropyl)butanamide typically involves the reaction of 2-amino-3-methylbutanoic acid with 1-phenylpropylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of automated synthesizers and continuous flow reactors, which allow for precise control over reaction parameters and higher yields. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-methyl-N-(1-phenylpropyl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: N-bromosuccinimide, sodium hydride; reactions are conducted in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted butanamides with various functional groups.

Scientific Research Applications

2-amino-3-methyl-N-(1-phenylpropyl)butanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-3-methyl-N-(1-phenylpropyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. The amide and amino groups play a crucial role in binding to the active sites of enzymes, thereby modulating their activity. The phenylpropyl group contributes to the compound’s hydrophobic interactions with target proteins, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-3-methyl-N-(1-phenylpropyl)butanamide is unique due to the presence of both the amino and phenylpropyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

2-amino-3-methyl-N-(1-phenylpropyl)butanamide

InChI

InChI=1S/C14H22N2O/c1-4-12(11-8-6-5-7-9-11)16-14(17)13(15)10(2)3/h5-10,12-13H,4,15H2,1-3H3,(H,16,17)

InChI Key

SJKGDKJVMHLPIT-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)C(C(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.